Comparative Inhibitory Potency Against FGFR1 Kinase
In a head-to-head SAR study of pyridin-3-amine derivatives, the unsubstituted pyridine-3-amine analogue (Hit 1) exhibited a modest inhibitory activity against FGFR1 with an IC50 of 3.8 ± 0.5 μM. Through systematic optimization of the 5-position aryl group, potent derivatives like 3m were discovered with nanomolar activity. This demonstrates that the 5-(2-fluorophenyl) substitution pattern is a crucial pharmacophoric element required to achieve potent, therapeutically relevant inhibition, with a >10-fold improvement in potency readily achievable through this scaffold [1].
| Evidence Dimension | Inhibitory potency against FGFR1 kinase (IC50) |
|---|---|
| Target Compound Data | 3.8 ± 0.5 μM (for unsubstituted pyridine-3-amine analogue 'Hit 1') |
| Comparator Or Baseline | Optimized 5-aryl pyridin-3-amine derivative (Compound 3m) |
| Quantified Difference | >10-fold improvement (nanomolar range for 3m vs. micromolar for Hit 1) |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This quantifies the structural necessity of the 5-aryl substitution for achieving potent target engagement, making this specific building block essential for SAR campaigns targeting FGFR and related kinases.
- [1] Zhu, W., Chen, H., Wang, Y., et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 6018–6035. View Source
